
1,2-Ethenedithiol, 1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethenedithiol, 1,2-diphenyl- is an organosulfur compound with the molecular formula C14H12S2 This compound is characterized by the presence of two phenyl groups attached to a 1,2-ethenedithiol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethenedithiol, 1,2-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,2-Ethenedithiol, 1,2-diphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethenedithiol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethenedithiol, 1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Ethenedithiol, 1,2-diphenyl- involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved may include coordination chemistry and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanedithiol: A simpler analog with two thiol groups attached to an ethane backbone.
1,2-Diphenylethane: Lacks the sulfur atoms but has a similar phenyl-substituted structure.
Uniqueness
1,2-Ethenedithiol, 1,2-diphenyl- is unique due to the presence of both phenyl groups and sulfur atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research areas.
Eigenschaften
CAS-Nummer |
92189-32-7 |
|---|---|
Molekularformel |
C14H12S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1,2-diphenylethene-1,2-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,15-16H |
InChI-Schlüssel |
HNQWTAFLMHBOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
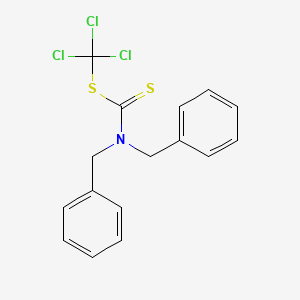

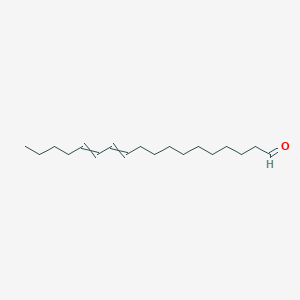
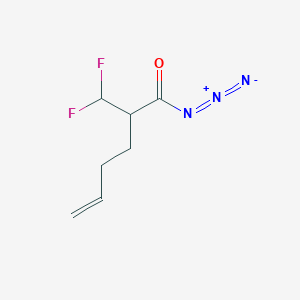

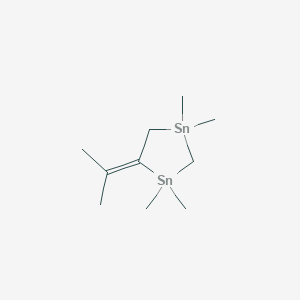
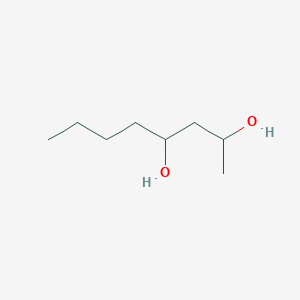
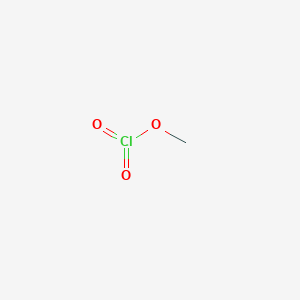
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
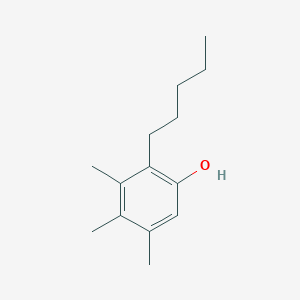
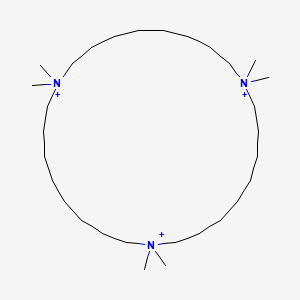
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
